5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 2138085-24-0
Cat. No.: VC12013584
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138085-24-0 |
|---|---|
| Molecular Formula | C5H5N3O3 |
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 5-formyl-1-methyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11) |
| Standard InChI Key | XPNPNOFFLZDBAC-UHFFFAOYSA-N |
| SMILES | CN1C(=C(N=N1)C(=O)O)C=O |
| Canonical SMILES | CN1C(=C(N=N1)C(=O)O)C=O |
Introduction
Structural Characteristics and Nomenclature
The compound 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (systematic IUPAC name: 1-methyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) features a 1,2,3-triazole ring substituted at the 1-position with a methyl group, the 4-position with a carboxylic acid moiety, and the 5-position with a formyl group. This arrangement creates a planar heterocyclic system with conjugated π-electrons, enabling both aromatic stabilization and polar interactions. The presence of adjacent electron-withdrawing groups (formyl and carboxylic acid) induces significant electronic asymmetry, which influences its tautomeric behavior and reactivity .
Key structural features include:
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Triazole core: The 1,2,3-triazole ring provides rigidity and thermal stability, with nitrogen atoms at positions 1, 2, and 3 contributing to hydrogen-bonding capabilities.
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Substituent effects: The methyl group at N1 enhances solubility in organic solvents, while the carboxylic acid and formyl groups enable participation in condensation, coordination, and cyclization reactions.
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Tautomerism: Analogous to 2-formylbenzoic acids, this compound exhibits ring-chain tautomerism, equilibrating between an open-chain aldehyde-carboxylic acid form and a cyclic hemiacetal structure (6-hydroxy-1,6-dihydro-4H-furo[3,4-d] triazol-4-one) .
Synthetic Methodologies
Two-Step Synthesis via Azide-Alkyne Cycloaddition
The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives typically follows a modular approach, as demonstrated in analogs such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid . Adapting this protocol involves:
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Step 1: Cycloaddition Reaction
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Reagents: 1-Methyl-1H-1,2,3-triazole-4-carboxylate precursors are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide derivatives and acetylenic esters.
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Conditions: Ethyl 4,4-diethoxy-3-oxobutanoate reacts with 1-azido-4-methylbenzene under basic catalysis (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40–50°C .
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Product: Ethyl 5-(diethoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate, with protected formyl and acid groups.
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Step 2: Deprotection and Acid Formation
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Saponification: The ester group is hydrolyzed using aqueous NaOH, yielding the sodium salt of 5-(diethoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
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Acetal Removal: Treatment with HCl in 1,4-dioxane removes the diethoxymethyl protecting group, liberating the formyl moiety and yielding the target compound .
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Representative Reaction Scheme:
Spectroscopic Characterization
Data from analogous compounds provide expected spectral signatures:
| Spectrum | Key Signals |
|---|---|
| ¹H NMR | δ 10.30 (s, CHO), δ 4.10 (s, CH₃), δ 13.77 (br.s, COOH), δ 7.0–8.0 (aromatic H) |
| ¹³C NMR | δ 191.2 (CHO), δ 165.4 (COOH), δ 145–150 (triazole C), δ 35.2 (CH₃) |
| IR | 1700 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, aldehyde), 3100 cm⁻¹ (OH) |
The open-chain form dominates in solution (~80%), with minor contributions from the cyclic hemiacetal tautomer .
Ring-Chain Tautomerism and Stability
Tautomeric Equilibrium
The compound exists in equilibrium between two forms:
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Open-chain form: Features free aldehyde and carboxylic acid groups.
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Cyclic hemiacetal: A fused furan-triazole system with a hydroxyl group at C6.
Factors Influencing Equilibrium:
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Solvent polarity: Polar aprotic solvents (DMSO, DMF) favor the open-chain form due to stabilization of the carboxylic acid group.
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pH: Acidic conditions promote cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group.
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Temperature: Elevated temperatures shift equilibrium toward the open form, as evidenced by variable-temperature NMR studies .
Thermodynamic Data:
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The formyl moiety participates in diverse transformations:
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Condensation Reactions:
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Reduction:
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Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing 5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
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Carboxylic Acid Reactivity
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